molecular formula C19H22N4O5S B2877628 N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 872881-22-6

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2877628
CAS RN: 872881-22-6
M. Wt: 418.47
InChI Key: KZWGSXVZUGXAOF-UHFFFAOYSA-N
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Description

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Intermediates

The compound SMR000238096 serves as an intermediate in organic synthesis, particularly in the formation of borate and sulfonamide groups. These groups are pivotal in various nucleophilic and amidation reactions, which are foundational processes in creating complex organic molecules .

Crystallographic Studies

Researchers utilize SMR000238096 for crystallographic analysis, which aids in understanding the molecular structure and conformation. This is crucial for the development of new materials and drugs, as the crystal structure can influence the physical and chemical properties of a substance .

Density Functional Theory (DFT) Analysis

The compound is used in DFT studies to predict and calculate its electronic structure. This theoretical approach helps in determining the reactivity and stability of the compound, which is essential for designing new molecules with desired properties .

Antimicrobial Activity

SMR000238096 and its derivatives have shown promise as antibacterial agents. They have been evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound’s ability to disrupt membrane architecture and induce reactive oxygen species makes it a potential candidate for developing new antibiotics .

Enzyme Inhibition

Boronic acid compounds, related to SMR000238096, are often used as enzyme inhibitors. They can bind to the active sites of enzymes, preventing their normal function. This application is significant in the treatment of diseases where enzyme activity is a contributing factor .

Fluorescent Probes

The compound’s structure allows it to be used as a fluorescent probe. It can identify and measure the presence of various biological and chemical substances, such as hydrogen peroxide, sugars, and ions, which is valuable in both diagnostic and research settings .

Drug Carrier Construction

Due to its stable borate linkages, SMR000238096 can be utilized in constructing drug carriers. These carriers can deliver drugs like insulin and chemotherapeutic agents to specific sites in the body, enhancing the efficacy and reducing the side effects of the drugs .

Pharmacological Research

Lastly, the compound’s unique structure makes it a valuable tool in pharmacological research. It can be used to study drug-receptor interactions, which is fundamental in the development of new drugs with targeted actions .

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-18(21-13-15-7-9-20-10-8-15)19(25)22-14-17-23(11-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-3,5-10,17H,4,11-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWGSXVZUGXAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

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